

# A Technical Guide to the Discovery and Synthetic Evolution of Substituted Benzaldehydes

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## Compound of Interest

Compound Name: 2-Hydroxy-3,5-dimethylbenzaldehyde

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## Abstract

Substituted benzaldehydes, aromatic aldehydes bearing additional functional groups on the benzene ring, are foundational pillars of modern organic chemistry. Their discovery and the subsequent evolution of their synthesis have been intrinsically linked to the development of synthetic methodology, the elucidation of reaction mechanisms, and the expansion of the chemical industry. From their origins as fragrant natural isolates to their current status as indispensable precursors in pharmaceuticals, agrochemicals, and advanced materials, their history is a narrative of scientific progress. This guide provides an in-depth exploration of this journey, detailing the seminal discoveries, the development of cornerstone formylation reactions, and the modern innovations that continue to shape their production and application. We will examine the causality behind key experimental choices, provide validated protocols for historical syntheses, and offer a forward-looking perspective on this vital class of molecules.

## Introduction: The Archetypal Aromatic Aldehyde

Benzaldehyde ( $C_6H_5CHO$ ) is the simplest aromatic aldehyde, comprising a benzene ring with a formyl substituent.<sup>[1]</sup> Its discovery in the early 19th century was a pivotal moment in the nascent field of organic chemistry. First isolated in 1803 by the French pharmacist Martrès from the oil of bitter almonds, it was initially a chemical curiosity.<sup>[1][2]</sup> It was the seminal work of German chemists Justus von Liebig and Friedrich Wöhler in the 1830s that not only

established its synthesis but also laid a foundation for the structural theory of organic chemistry.  
[3][4]

A "substituted benzaldehyde" is any benzaldehyde derivative where one or more hydrogen atoms on the benzene ring have been replaced by other atoms or functional groups (e.g., -OH, -OCH<sub>3</sub>, -Cl, -NO<sub>2</sub>).<sup>[5]</sup> This substitution dramatically alters the molecule's physical, chemical, and biological properties, giving rise to a vast and versatile family of compounds that have become indispensable in both research and industry.

This guide will trace the historical arc of these compounds, from the isolation of naturally occurring derivatives like vanillin to the strategic development of powerful synthetic formylation reactions that enabled chemists to tailor aromatic structures with unprecedented precision.

## The Historical Trajectory: From Natural Products to Named Reactions

The story of substituted benzaldehydes begins not in the laboratory, but in nature. The quest to understand and replicate the desirable flavors and fragrances of natural products was a primary driver of early organic chemistry.

### Vanillin: The Quintessential Flavor Molecule

The history of vanillin (4-hydroxy-3-methoxybenzaldehyde) is a perfect microcosm of the broader field. Originally available only from the costly extraction of vanilla orchid beans, it was first isolated as a pure substance in 1858 by Nicolas-Theodore Gobley.<sup>[1][6][7]</sup> The elucidation of its structure in 1874 by German scientists Ferdinand Tiemann and Wilhelm Haarmann was a landmark achievement.<sup>[6][7]</sup> This discovery immediately led to the first synthesis of vanillin from coniferin, a glucoside found in pine bark.<sup>[6][7]</sup>

This early work spurred the development of more commercially viable routes. By the late 19th century, a semi-synthetic process starting from eugenol (found in clove oil) was established.<sup>[1][4]</sup> This was soon followed by the development of the Reimer-Tiemann reaction, a method that could directly formylate guaiacol to produce vanillin, a process that Haarmann and Tiemann's own company would use for industrial production.<sup>[1]</sup> In the 20th century, the sulfite process for making wood pulp provided a new, inexpensive source: lignin.<sup>[1][7]</sup> Today, while some vanillin

is still derived from lignin, the majority is synthesized from petrochemical precursors like guaiacol, showcasing a journey from rare natural product to global commodity.[1]

## The Dawn of Synthetic Formylation: The Named Reactions

The desire to synthesize vanillin and other aromatic aldehydes spurred the development of a suite of powerful reactions for introducing a formyl group (-CHO) onto an aromatic ring—a process known as formylation.[8] These "named reactions" became cornerstones of organic synthesis, developed to overcome the challenge that the simplest formylating agent, formyl chloride, is highly unstable.[9][10]

- The Reimer-Tiemann Reaction (1876): Discovered by Karl Reimer and Ferdinand Tiemann, this reaction provided the first general method for the ortho-formylation of phenols.[11][12][13] The reaction uses chloroform ( $\text{CHCl}_3$ ) and a strong base to generate a highly reactive dichlorocarbene ( $:\text{CCl}_2$ ) intermediate, which then acts as the electrophile.[11][14] The development of this reaction was a direct result of the intense interest in synthesizing salicylaldehyde and its derivatives, like vanillin.[15] Its key advantage was its ability to selectively functionalize the position ortho to the hydroxyl group, a critical step in many syntheses.[12][13]
- The Gattermann Reaction (1890s): Developed by Ludwig Gattermann, this reaction initially used a hazardous mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst to formylate aromatic compounds.[2][16][17] It represented a significant advance as it was applicable to a broader range of aromatic substrates than the Reimer-Tiemann reaction, including phenol ethers and hydrocarbons.[18] The historical context was the need for a more general formylation method beyond just phenols. A crucial later modification by Adams simplified the procedure by using zinc cyanide ( $\text{Zn}(\text{CN})_2$ ), which generates the necessary HCN in situ, making the reaction safer and more accessible.[18]
- The Gattermann-Koch Reaction (1897): A variant also developed by Gattermann with Julius Arnold Koch, this reaction uses carbon monoxide (CO) and HCl under pressure with a catalyst mixture ( $\text{AlCl}_3/\text{CuCl}$ ).[18][19][20] This method was a breakthrough for the industrial synthesis of simple benzaldehydes from hydrocarbons like benzene and toluene, as it avoided the use of highly toxic cyanides.[16][17] The purpose of its development was to find a direct, industrially scalable route to unsubstituted or alkyl-substituted benzaldehydes.

- The Vilsmeier-Haack Reaction (1927): Discovered by Anton Vilsmeier and Albrecht Haack, this reaction uses a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride ( $\text{POCl}_3$ ) to formylate electron-rich aromatic and heterocyclic compounds.[9][21][22] The key insight was the generation of a mild electrophile, the "Vilsmeier reagent" (a chloroiminium salt), in situ.[22][23] This method proved to be exceptionally versatile and mild compared to the strong acids and high pressures of the Gattermann-Koch reaction, becoming the go-to method for formylating sensitive substrates like indoles and anilines.[9][23]
- The Duff Reaction (1930s-40s): Developed by James C. Duff, this reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (like glycerol/boric acid or acetic acid) to formylate highly activated aromatics, primarily phenols.[21][24][25] Like the Reimer-Tiemann reaction, it is highly selective for the ortho position.[24][26] Its development provided an alternative to the Reimer-Tiemann method, avoiding the use of chlorinated solvents and offering a different substrate scope.[26][27]

## Synthetic Methodologies: A Comparative Analysis

The choice of formylation method is a critical decision in synthesis design, dictated by the substrate's electronic properties, desired regioselectivity, and tolerance to reaction conditions. The causality behind this choice lies in the nature of the electrophile generated by each method and its reactivity toward the aromatic nucleophile.

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// Connections Phenol -> RT [label="Harsh base, ortho-selective"]; Phenol -> Duff  
[label="Acidic, ortho-selective"]; RT -> Ortho; Duff -> Ortho;
```

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Anisole -> Gattermann [label="HCN/Lewis Acid"]; Anisole -> VH [label="Mild, para-selective"];  
Gattermann -> Para;
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Indole -> VH [label="Very Mild, C3-selective"]; VH -> Hetero;
```

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Toluene -> GK [label="CO/HCl, High Pressure"]; GK -> Alkyl; Toluene -> Gattermann  
[label="Works, but less common\nfor hydrocarbons"];
```

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} dot Caption: Logical workflow for selecting a classical formylation method based on substrate  
type.
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## Comparison of Classical Formylation Reactions

The table below summarizes and compares the key features of the major named reactions for aromatic formylation, providing a guide for experimental design.

Reaction	Formylating Agent / Reagents	Electrophile	Typical Substrates	Key Advantages	Key Disadvantages
Reimer-Tiemann	CHCl <sub>3</sub> , NaOH/KOH	Dichlorocarbene (:CCl <sub>2</sub> )	Phenols, Naphthols, Pyrroles	Excellent ortho-selectivity for phenols; avoids strong acids	Harsh basic conditions; low yields; limited substrate scope; uses chloroform
Gattermann	HCN/HCl + Lewis Acid (or Zn(CN) <sub>2</sub> )	Formimidoyl cation ([HC=NH] <sup>+</sup> )	Phenols, phenol ethers, activated hydrocarbons (e.g., mesitylene)	Broader scope than Reimer-Tiemann	Highly toxic HCN; requires strong Lewis acids
Gattermann-Koch	CO, HCl, AlCl <sub>3</sub> , CuCl	Formyl cation ([HCO] <sup>+</sup> )	Benzene, alkylbenzenes (e.g., toluene)	Uses inexpensive reagents; good for simple arenes	High pressure required; not applicable to phenols/ethers; toxic CO gas
Vilsmeier-Haack	DMF, POCl <sub>3</sub>	Vilsmeier Reagent ([Me <sub>2</sub> N=CHCl] <sup>+</sup> )	Electron-rich aromatics (anilines), heterocycles (indoles, pyrroles)	Very mild conditions; high yields; excellent for sensitive substrates	Reagent is moisture-sensitive; less effective on deactivated rings

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Duff	Hexamethylenetetramine (HMTA), Acid	Iminium ion intermediate	Phenols, highly activated aromatics	Avoids toxic reagents like HCN and $\text{CHCl}_3$ ; good ortho-selectivity	Often low yields; high temperatures required; limited to activated substrates
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## Reaction Mechanisms Visualized

Understanding the mechanism is key to comprehending the selectivity and limitations of each reaction.

**Reimer-Tiemann Reaction Mechanism:** The reaction proceeds through the formation of dichlorocarbene in a basic medium, which is the true electrophile that attacks the electron-rich phenoxide ring.

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**Vilsmeier-Haack Reaction Mechanism:** This reaction involves the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich aromatic substrate.

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## Detailed Experimental Protocols

To provide field-proven insight, the following protocols are adapted from Organic Syntheses, a trusted source for reliable and reproducible chemical preparations. These protocols are self-validating systems; successful execution should yield a product whose identity and purity can be confirmed by standard analytical techniques (e.g., NMR, melting point).

## Protocol 1: Gattermann-Koch Synthesis of p-Tolualdehyde

This protocol describes the formylation of toluene, a weakly activated aromatic hydrocarbon, which necessitates the powerful electrophile generated in the Gattermann-Koch reaction.

- Objective: To synthesize p-tolualdehyde from toluene.
- Reaction:  $\text{Toluene} + \text{CO/HCl} \xrightarrow{(\text{AlCl}_3/\text{CuCl})} \text{p-Tolualdehyde}$
- Methodology:
  - Apparatus Setup: A 500-mL reaction bottle with a wide mouth is fitted with a mercury-sealed mechanical stirrer, a gas inlet tube, and a gas outlet tube. The vessel is placed in a water bath maintained at 20°C.
  - Reagent Charging: Charge the reaction bottle with 200 g (2.17 moles) of dry toluene. With active stirring, rapidly add 30 g (0.3 mole) of cuprous chloride and 267 g (2 moles) of finely powdered anhydrous aluminum chloride.
  - Gas Introduction: A mixture of dry carbon monoxide (CO) and dry hydrogen chloride (HCl) gas is passed into the stirred suspension. The gas flow should be vigorous enough to cause steady bubbling through a sulfuric acid wash bottle at the outlet. Continue the gas flow with stirring for 6-7 hours.
  - Work-up and Hydrolysis: The resulting viscous, dark reaction mixture is poured carefully onto 1.5 kg of cracked ice in a 3-L flask to hydrolyze the aluminum chloride complex.
  - Isolation: The product is isolated by steam distillation. The distillate, containing p-tolualdehyde and unreacted toluene, is collected. Add 50 mL of ether to the distillate to aid separation.
  - Purification: Separate the organic layer. The aqueous layer is extracted with an additional 150 mL of ether. The combined organic layers are dried over anhydrous calcium chloride. The final product is purified by fractional distillation, collecting the fraction boiling at 201–205°C. The typical yield is 121–132 g (46-51%).[\[26\]](#)[\[28\]](#)



## Protocol 2: Duff Reaction Synthesis of Syringaldehyde

This protocol is ideal for the formylation of the highly activated, sterically hindered pyrogallol-1,3-dimethyl ether. The Duff reaction's conditions are well-suited for this substrate.

- Objective: To synthesize syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde).
- Reaction: Pyrogallol-1,3-dimethyl ether + Hexamethylenetetramine --(Glyceroboric acid)--> Syringaldehyde
- Methodology:
  - Catalyst Preparation: In a 2-L three-necked flask equipped with a stirrer, thermometer, and condenser, heat a mixture of 600 g of glycerol and 120 g of boric acid to 180°C. Stir until the boric acid dissolves completely, then cool the solution to 150°C.
  - Reagent Addition: Add a pre-mixed powder of 154 g (1 mole) of pyrogallol-1,3-dimethyl ether and 154 g (1.1 moles) of hexamethylenetetramine as rapidly as possible to the hot glyceroboric acid solution with vigorous stirring. The temperature will drop.
  - Reaction Control: Heat the mixture rapidly back to 145°C. The reaction becomes exothermic around 148°C. Maintain the temperature between 150–160°C for approximately 6 minutes.
  - Hydrolysis: Cool the mixture to 110°C and add a solution of 184 mL of concentrated sulfuric acid in 620 mL of water to hydrolyze the intermediate.
  - Isolation: Stir the mixture for 1 hour, then cool to 25°C to precipitate boric acid, which is removed by filtration. The filtrate is extracted three times with 500-mL portions of chloroform.
  - Purification: The combined chloroform extracts are treated with a sodium bisulfite solution to form the aldehyde-bisulfite adduct. The adduct is separated, washed, and then decomposed by acidification with sulfuric acid. The crude syringaldehyde is collected, washed, and dried. The typical yield is 35–41 g (19-23%).<sup>[2]</sup>

## Protocol 3: Vilsmeier-Haack Synthesis of Indole-3-carboxaldehyde

This protocol demonstrates the mildness and efficiency of the Vilsmeier-Haack reaction for formylating an electron-rich and sensitive heterocycle like indole.

- Objective: To synthesize indole-3-carboxaldehyde from indole.
- Reaction: Indole + DMF/ $\text{POCl}_3$  --> Indole-3-carboxaldehyde
- Methodology:
  - Vilsmeier Reagent Preparation: In a flask cooled to  $0^\circ\text{C}$ , add phosphorus oxychloride ( $\text{POCl}_3$ ) (8.54 mmol, 2.0 eq.) to dry N,N-dimethylformamide (DMF) (8.5 mL).
  - Reagent Addition: To this cold solution, add indole (500 mg, 4.27 mmol).
  - Reaction: Remove the cooling bath and stir the solution at room temperature for 2.5 hours.
  - Work-up and Quenching: Cool the reaction mixture back to  $0^\circ\text{C}$  and carefully quench by adding 1 mol/L aqueous NaOH solution (13 mL). Dilute with water (12 mL).
  - Precipitation: Pour the resulting solution into ice-cooled water (25 mL) and stir for 1 hour. A precipitate will form.
  - Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water (3 x 3 mL), and dry under reduced pressure to yield indole-3-carboxaldehyde as a pale yellow solid. The typical yield is 529 mg (77%).<sup>[8]</sup>

## Modern Frontiers: Green Chemistry and Biocatalysis

While the classical named reactions are powerful, they often rely on harsh conditions, toxic reagents, and stoichiometric amounts of activating agents. Modern research focuses on developing more sustainable and efficient methodologies.

### Green Chemistry Approaches

The principles of green chemistry aim to reduce waste and environmental impact.<sup>[4]</sup> In the context of benzaldehyde synthesis, this includes:

- **Solvent-Free Reactions:** Using reagents that also act as the solvent, such as the auto-oxidation of benzaldehyde to generate radicals for other transformations, minimizes solvent waste.<sup>[29]</sup>
- **Alternative Oxidants:** Replacing heavy metal oxidants (e.g., Cr(VI), Mn(VII)) with molecular oxygen from the air or nitrogen dioxide represents a significant step toward sustainability.<sup>[6]</sup><sup>[8]</sup>
- **Catalytic Methods:** Developing reactions that use only catalytic amounts of reagents, such as palladium-catalyzed carbonylations, reduces waste and improves atom economy.<sup>[30]</sup><sup>[31]</sup>

## Biocatalysis

The use of enzymes or whole microorganisms as catalysts offers an elegant route to substituted benzaldehydes under mild, aqueous conditions.<sup>[3]</sup>

- **Enzymatic Oxidation:** Alcohol dehydrogenases (ADHs) and oxidases can selectively oxidize substituted benzyl alcohols to the corresponding aldehydes.<sup>[3]</sup><sup>[25]</sup>
- **Metabolic Engineering:** Microorganisms like *E. coli* can be genetically engineered to produce specific aromatic aldehydes, such as vanillin from ferulic acid (derived from renewable lignin).<sup>[12]</sup> This temperature-directed biocatalysis allows for selective production of either the aldehyde or the corresponding alcohol by controlling the activity of endogenous enzymes.<sup>[12]</sup>
- **Enzymatic Hydroxylation:** Enzymes like cytochrome P450 monooxygenases can selectively introduce hydroxyl groups onto aromatic rings, providing a green pathway to hydroxybenzaldehydes, which are key synthetic precursors.<sup>[32]</sup><sup>[33]</sup>

These biocatalytic methods are particularly valued in the food and fragrance industries, where products can be labeled as "natural".<sup>[3]</sup>

## Applications Across Industries

The utility of substituted benzaldehydes stems from the reactivity of the aldehyde group combined with the diverse functionality of the aromatic ring.

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- **Pharmaceuticals:** Substituted benzaldehydes are critical building blocks. For instance, p-anisaldehyde is an intermediate in the manufacture of antihistamines.[34] Various chlorobenzaldehydes serve as precursors for kinase inhibitors used in cancer therapy and for synthesizing Schiff bases with potential antimicrobial activity.[35]
- **Agrochemicals:** They are essential intermediates in the production of fungicides, herbicides, and pesticides.[19] For example, substituted benzaldehydes are used to synthesize benzoxazine derivatives, which have shown good fungicidal activity against pathogens like *Rhizoctonia solani*. [36]
- **Polymers and Materials Science:** Benzaldehyde derivatives are used to create functional polymers. They can be copolymerized with other monomers to create degradable polymers with tunable properties.[10][37] They are also used to create functional polymer vesicles for applications like drug delivery and to synthesize microporous polymer membranes for gas separation.[30][38]
- **Fragrances and Flavors:** This is the historical and still a major application. Vanillin and p-anisaldehyde (hawthorn/anise scent) are prime examples used extensively in food, beverages, and perfumery.[39][40]

## Conclusion

The journey of substituted benzaldehydes from their 19th-century discovery to their 21st-century applications is a compelling narrative of chemical innovation. The development of the classical formylation reactions by chemists like Reimer, Tiemann, Gattermann, Vilsmeier, and Duff provided the foundational tools to manipulate aromatic systems, paving the way for countless discoveries in medicinal chemistry, materials science, and agrochemistry. Today, the field continues to evolve, driven by the principles of green chemistry and the power of biocatalysis, promising a future of more sustainable and efficient synthesis. For researchers and developers, a deep understanding of this history and the causality behind these synthetic

methods is not merely academic; it is essential for informed innovation and the creation of the next generation of functional molecules.

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